4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound that features a unique structure, making it an interesting subject for chemical research. This compound is part of the bicyclo[2.1.1]hexane family, which is known for its rigid and compact structure, contributing to its stability and reactivity in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition reaction, which is used to create the bicyclic structure. This reaction is often carried out under UV light, which facilitates the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 4-Methyl-3-oxobicyclo[21The use of continuous flow reactors is also explored to enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound, enhancing its reactivity.
Reduction: Reduction reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes .
Scientific Research Applications
4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism by which 4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves its interaction with various molecular targets. The rigid structure of the compound allows it to fit into specific binding sites on enzymes and proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic Acid: This compound shares a similar bicyclic structure but has different functional groups, leading to distinct chemical properties and reactivity.
Bicyclo[2.1.1]hexane-1,4-dicarboxylic Acid: Another related compound with two carboxylic acid groups, which can undergo different types of chemical reactions compared to 4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid.
Uniqueness
This compound is unique due to its specific functional groups and the resulting chemical reactivity. Its rigid structure also contributes to its stability and makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C8H10O3 |
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Molecular Weight |
154.16 g/mol |
IUPAC Name |
4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c1-7-3-8(4-7,6(10)11)2-5(7)9/h2-4H2,1H3,(H,10,11) |
InChI Key |
SBBMOVXBUQDLJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(CC2=O)C(=O)O |
Origin of Product |
United States |
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